molecular formula C10H14ClF2N B6218727 4-(2,5-difluorophenyl)butan-1-amine hydrochloride CAS No. 2742657-00-5

4-(2,5-difluorophenyl)butan-1-amine hydrochloride

Cat. No.: B6218727
CAS No.: 2742657-00-5
M. Wt: 221.7
InChI Key:
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Description

4-(2,5-difluorophenyl)butan-1-amine hydrochloride is a compound that has garnered attention in various fields of research and industry due to its unique properties and potential implications. It is characterized by its molecular formula C10H14ClF2N and a molecular weight of 221.7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-difluorophenyl)butan-1-amine hydrochloride typically involves the reaction of 2,5-difluorobenzene with butan-1-amine under specific conditions to introduce the amine group at the desired position. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-difluorophenyl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2,5-difluorophenyl)butan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-difluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,5-difluorophenyl)butan-1-amine hydrochloride include:

  • 4-(2,5-difluorophenyl)butan-1-amine
  • 4-(2,5-difluorophenyl)butan-1-ol
  • 4-(2,5-difluorophenyl)butan-1-one

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,5-difluorophenyl)butan-1-amine hydrochloride involves the reaction of 2,5-difluorobenzaldehyde with 4-bromobutan-1-amine, followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2,5-difluorobenzaldehyde", "4-bromobutan-1-amine", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,5-difluorobenzaldehyde (1.0 equiv) and 4-bromobutan-1-amine (1.2 equiv) in ethanol and add a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10.", "Step 3: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in ethanol and add sodium triacetoxyborohydride (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in hydrochloric acid and filter the resulting solution to obtain the final product, 4-(2,5-difluorophenyl)butan-1-amine hydrochloride." ] }

CAS No.

2742657-00-5

Molecular Formula

C10H14ClF2N

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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